molecular formula C14H12N2O4 B188896 Methyl 2-[(2-nitrophenyl)amino]benzoate CAS No. 5814-39-1

Methyl 2-[(2-nitrophenyl)amino]benzoate

Cat. No. B188896
CAS RN: 5814-39-1
M. Wt: 272.26 g/mol
InChI Key: SGNHAYBFPWBEPU-UHFFFAOYSA-N
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Description

Methyl 2-[(2-nitrophenyl)amino]benzoate, also known as MNA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MNA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.3 g/mol.

Scientific Research Applications

Methyl 2-[(2-nitrophenyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Methyl 2-[(2-nitrophenyl)amino]benzoate is in the development of fluorescent probes for detecting reactive oxygen species (ROS) in biological systems. Methyl 2-[(2-nitrophenyl)amino]benzoate can be used as a precursor for synthesizing fluorescent probes that can selectively detect ROS in cells and tissues. This property of Methyl 2-[(2-nitrophenyl)amino]benzoate has significant implications in the field of biomedical research, as ROS are involved in various physiological and pathological processes.

Mechanism Of Action

The mechanism of action of Methyl 2-[(2-nitrophenyl)amino]benzoate is not fully understood, but it is believed to involve the formation of a nitroso intermediate that reacts with ROS to form a fluorescent product. The fluorescence intensity of the product is proportional to the amount of ROS present in the sample. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in various biological systems, including cells, tissues, and organisms.

Biochemical And Physiological Effects

Methyl 2-[(2-nitrophenyl)amino]benzoate has been shown to have low toxicity and is relatively stable under physiological conditions. It does not interfere with cellular processes and can be used to study the effects of ROS on biological systems. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in cancer cells, neurons, and cardiovascular tissues. The results of these studies have provided valuable insights into the role of ROS in various physiological and pathological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 2-[(2-nitrophenyl)amino]benzoate is its high selectivity and sensitivity towards ROS. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes can detect ROS in real-time and can be used to monitor changes in ROS levels in response to various stimuli. However, Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes have some limitations, including low photostability and poor water solubility. These limitations can be overcome by modifying the chemical structure of Methyl 2-[(2-nitrophenyl)amino]benzoate or by using alternative fluorescent probes.

Future Directions

There are several future directions for the development of Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes. One direction is to improve the photostability and water solubility of Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes. This can be achieved by modifying the chemical structure of Methyl 2-[(2-nitrophenyl)amino]benzoate or by using alternative fluorescent probes. Another direction is to develop Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes that can selectively detect specific types of ROS, such as hydrogen peroxide or superoxide. This will enable researchers to study the effects of specific ROS on biological systems. Additionally, Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes can be used in combination with other imaging techniques, such as confocal microscopy or electron microscopy, to provide a more comprehensive understanding of the role of ROS in biological systems.
Conclusion:
In conclusion, Methyl 2-[(2-nitrophenyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Methyl 2-[(2-nitrophenyl)amino]benzoate-based fluorescent probes have been used to monitor ROS levels in various biological systems, providing valuable insights into the role of ROS in physiological and pathological processes. The development of Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes has several future directions, including improving photostability and water solubility, developing probes that selectively detect specific types of ROS, and using Methyl 2-[(2-nitrophenyl)amino]benzoate-based probes in combination with other imaging techniques.

properties

CAS RN

5814-39-1

Product Name

Methyl 2-[(2-nitrophenyl)amino]benzoate

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

methyl 2-(2-nitroanilino)benzoate

InChI

InChI=1S/C14H12N2O4/c1-20-14(17)10-6-2-3-7-11(10)15-12-8-4-5-9-13(12)16(18)19/h2-9,15H,1H3

InChI Key

SGNHAYBFPWBEPU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=CC=CC=C2[N+](=O)[O-]

Other CAS RN

5814-39-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Nitro-phenylamino)-benzoic acid (560 mg, 2.2 mmol) is dissolved in methanol (10 mL) and concentrated H2SO4 (0.16 mL, 98%) is added into it. The mixture is then refluxed for 60 hr. After it is cooled down to room temperature, 100 mL of water is added and the pH of this solution is adjusted to pH 7 by adding 1.0 M NaOH aqueous solution. An orange solid is formed and it is filtered and rinsed with more water. Air drying of this orange solid affords 470 mg (80%) of 2-(2-Nitro-phenylamino)-benzoic acid methyl ester.
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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